molecular formula C12H15ClO B8656614 p-Isobutylphenyl acetyl chloride CAS No. 38588-43-1

p-Isobutylphenyl acetyl chloride

Cat. No.: B8656614
CAS No.: 38588-43-1
M. Wt: 210.70 g/mol
InChI Key: CUSDKBHKWFSTTH-UHFFFAOYSA-N
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Description

p-Isobutylphenyl acetyl chloride (CAS 38588-43-1) is a high-purity organic building block of significant interest in advanced chemical synthesis and pharmaceutical research. Its molecular formula is C12H15ClO, and it has a molecular weight of 210.70 . This compound serves as a versatile and critical synthetic intermediate. Its primary research application lies in the synthesis and development of more complex active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and related analogs . The acetyl chloride moiety is highly reactive, making this compound an excellent substrate for nucleophilic acyl substitution reactions, enabling the formation of amides and esters under standard laboratory conditions. Researchers utilize this compound to create novel compounds for investigating biological pathways and enzyme interactions. Computational docking studies with related compounds have shown high binding affinities for cyclooxygenase enzymes (COX-1 and COX-2), providing valuable insights into anti-inflammatory mechanisms and aiding the development of new therapeutic candidates . Furthermore, its role extends to material science and environmental toxicology, where it and its derivatives are used as model compounds in toxicogenomic studies to understand the impact of emerging pollutants on aquatic species, revealing effects on gene expression related to growth, immune response, and endocrine function . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals.

Properties

CAS No.

38588-43-1

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]acetyl chloride

InChI

InChI=1S/C12H15ClO/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3

InChI Key

CUSDKBHKWFSTTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between p-isobutylphenyl acetyl chloride and related acyl chlorides:

Compound CAS No. Molecular Formula Boiling Point Reactivity Primary Applications
Acetyl chloride 75-36-5 C₂H₃ClO 52°C High (simple structure) Pharmaceuticals, dyes, agrochemicals
Diphenyl acetyl chloride 1871-76-7 C₁₄H₁₁ClO N/A Moderate (bulky groups) Specialty chemicals, polymers
This compound* N/A C₁₂H₁₅ClO Estimated >100°C Reduced (steric hindrance) Likely niche synthesis (e.g., fragrances, APIs)

*Note: Data for this compound is extrapolated from structural analogs and related evidence.

Reactivity and Stability

  • Acetyl Chloride : Highly reactive due to minimal steric hindrance; rapidly hydrolyzes in water to form acetic acid and HCl . Used for quick acetylation of alcohols and amines.
  • Diphenyl Acetyl Chloride : Reduced reactivity compared to acetyl chloride due to bulky phenyl groups, which slow nucleophilic attacks. Preferentially used in reactions requiring controlled acylation .
  • This compound : The isobutyl group introduces significant steric hindrance, likely reducing reaction rates. However, the electron-donating isobutyl group may enhance stability in certain solvents. Comparable to esters described in , which utilize branched acyl chlorides for controlled reactivity in perfume synthesis .

Market and Industry Relevance

  • Diphenyl Acetyl Chloride: Market growth driven by demand for high-performance polymers and specialty chemicals in Asia and North America .
  • This compound : Niche applications in perfumery and tailored organic synthesis, though direct market data is absent in the evidence.

Preparation Methods

Zeolite Beta Catalysts in Acetic Anhydride-Mediated Acylation

Nanocrystalline and microcrystalline zeolite beta catalysts have demonstrated exceptional activity in the acylation of isobutylbenzene with acetic anhydride. Patent EP1138662B1 reports yields of 4'-isobutylacetophenone (4-IBAP) exceeding 95% under optimized conditions. Key parameters include:

  • Catalyst composition : Metal-exchanged zeolite beta (Fe³⁺, Zn²⁺, Ce³⁺, La²⁺) enhances acidity and stability.

  • Temperature : 60–165°C, with optimal performance at 80–120°C.

  • Reaction time : 2–12 hours, depending on catalyst loading.

The process avoids stoichiometric AlCl₃, reducing waste generation. Post-reaction, the catalyst is recovered via filtration and reused for multiple cycles without significant activity loss.

Heteropoly Acids and Metal Phosphates

Chinese patent CN103304392A discloses a green synthesis using heteropoly acids (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀) and metal phosphates (e.g., K-Fe-Zr composites). These catalysts operate in dichloroethane or chlorinated solvents at 20–80°C, achieving molar yields of 96–98% (Table 1).

Table 1: Performance of Solid Acid Catalysts in Friedel-Crafts Acylation

Catalyst TypeSolventTemperature (°C)Yield (%)Purity (%)
HY Zeolite1,2-Dichloroethane8097.2>99
Cs₂.₅H₀.₅PW₁₂O₄₀Solvent-free10096.6>99
K-Fe-Zr PhosphateCH₂Cl₂6098.3>99

Solid acids outperform traditional catalysts by minimizing side reactions (e.g., ortho-acylation) and enabling solvent-free conditions in some cases.

Direct Acylation with Acetyl Chloride

Direct reaction of isobutylbenzene with acetyl chloride in chlorinated solvents offers a straightforward route to this compound. This method avoids acetic anhydride, simplifying downstream purification.

Solvent and Temperature Optimization

In dichloromethane or 1,2-dichloroethane at -5–0°C, the reaction achieves near-quantitative yields when catalyzed by InCl₃/H-beta zeolite. Low temperatures suppress ketone decomposition, while chlorinated solvents stabilize the acyl chloride intermediate. Post-reaction workup involves sequential washing with sodium bicarbonate and brine to remove residual HCl.

Limitations and Scalability Challenges

Despite high yields, this method requires strict moisture control to prevent acetyl chloride hydrolysis. Industrial scalability is further complicated by the need for cryogenic conditions and solvent recovery systems.

Derivatization from Ibuprofen Precursors

An alternative route involves converting ibuprofen (2-(4-isobutylphenyl)propionic acid) to its acyl chloride derivative. This method is less common but useful for small-scale synthesis.

Thionyl Chloride-Mediated Conversion

Ibuprofen reacts with excess thionyl chloride (SOCl₂) under reflux to form this compound. The reaction proceeds via intermediate mixed anhydrides, with SOCl₂ acting as both a solvent and dehydrating agent. Typical conditions include:

  • Molar ratio : 1:3 (ibuprofen:SOCl₂).

  • Temperature : 70–80°C.

  • Duration : 3–4 hours.

Excess SOCl₂ is removed via distillation, yielding the acyl chloride in >90% purity. However, this method generates toxic SO₂ and HCl, necessitating robust effluent treatment systems.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Preparation Methods

MethodYield (%)Purity (%)Environmental ImpactScalability
Friedel-Crafts (Zeolite)95–98>99Low (catalyst reuse)High
Direct Acylation98–99>99Moderate (solvent use)Moderate
Thionyl Chloride85–9090–95High (toxic byproducts)Low

Friedel-Crafts acylation with solid acids emerges as the most sustainable and industrially viable method, aligning with green chemistry principles. Direct acylation offers high yields but faces scalability hurdles, while thionyl chloride routes are limited to niche applications.

Q & A

Q. What are the standard synthetic routes for preparing p-Isobutylphenyl acetyl chloride, and how can purity be optimized?

this compound is typically synthesized via acylation reactions. A common method involves reacting p-isobutylphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic substitution . For purity optimization:

  • Use anhydrous conditions to minimize hydrolysis .
  • Purify via fractional distillation under reduced pressure (boiling point ~120–130°C, estimated based on acyl chloride analogs) .
  • Monitor reaction completion using TLC or GC-MS to detect residual starting materials .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption and decomposition .
  • Handling : Use chemical-resistant gloves (nitrile or neoprene), fume hoods, and eye protection. Avoid skin contact due to corrosive properties .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water to prevent violent hydrolysis .

Q. How can researchers verify the identity and purity of this compound experimentally?

  • Spectroscopy :
  • IR : Confirm the presence of C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~600 cm⁻¹) .
  • ¹H NMR : Look for acetyl group signals (~2.6 ppm) and aromatic protons from the p-isobutylphenyl moiety (~6.8–7.2 ppm) .
    • Titration : Quantify active chloride content via argentometric titration .

Advanced Research Questions

Q. How does this compound behave in Friedel-Crafts acylation, and what factors influence reaction efficiency?

This compound acts as an acylating agent in Friedel-Crafts reactions, transferring the acetyl group to aromatic substrates. Key considerations:

  • Catalyst Selection : AlCl₃ is preferred, but FeCl₃ or ZnCl₂ may reduce side reactions in sensitive substrates .
  • Solvent Polarity : Use non-polar solvents (e.g., dichloromethane) to stabilize the acylium ion intermediate .
  • Competitive Reactions : Monitor for over-acylation or hydrolysis byproducts using kinetic studies (e.g., varying temperature or catalyst loading) .

Q. What strategies mitigate instability issues during kinetic studies of this compound?

  • Low-Temperature Assays : Conduct reactions at 0–4°C to slow hydrolysis .
  • In Situ Generation : Prepare the compound immediately before use via reaction of p-isobutylphenyl acetic acid with thionyl chloride (SOCl₂) .
  • Stabilizers : Add molecular sieves (3Å) to reaction mixtures to absorb moisture .

Q. How should contradictory data on reaction yields be analyzed in acyl chloride-mediated syntheses?

Contradictions often arise from variations in:

  • Moisture Control : Trace water can hydrolyze the acyl chloride, reducing yields. Replicate experiments under rigorously anhydrous conditions .
  • Catalyst Activity : Test fresh vs. aged AlCl₃ batches, as moisture deactivates the catalyst .
  • Statistical Validation : Perform triplicate trials and apply ANOVA to identify significant variables (e.g., solvent, temperature) .

Methodological Guidance

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • HPLC-MS : Detect hydrolyzed byproducts (e.g., p-isobutylphenyl acetic acid) with a C18 column and acetonitrile/water gradient .
  • Karl Fischer Titration : Measure residual moisture content (<0.1% w/w) .
  • Elemental Analysis : Verify stoichiometric Cl content (theoretical ~18.5%) .

Q. How can computational modeling assist in predicting reaction pathways?

  • DFT Calculations : Model transition states for acylation reactions to identify rate-limiting steps (e.g., acylium ion formation) .
  • Solvent Effects : Use COSMO-RS simulations to optimize solvent selection for stability and reactivity .

Literature and Data Management

Q. What databases and search strategies are effective for locating peer-reviewed studies on this compound?

  • Keyword Variations : Include IUPAC names (e.g., "4-isobutylphenyl acetyl chloride"), CAS registry numbers, and common synonyms .
  • Specialized Databases : Use SciFinder for reaction pathways and Reaxys for physicochemical data .
  • Review Articles : Prioritize citations from journals like Journal of Organic Chemistry or Tetrahedron for mechanistic insights .

Q. How should researchers document experimental procedures for reproducibility?

  • Detailed Protocols : Specify catalyst ratios (e.g., AlCl₃:substrate = 1.2:1), solvent drying methods (e.g., distillation over CaH₂), and reaction times .
  • Supporting Information : Provide raw NMR/IR spectra and chromatograms in supplementary files .

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